molecular formula C12H21ClN4O2 B6181623 tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride CAS No. 2613383-79-0

tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride

Cat. No. B6181623
CAS RN: 2613383-79-0
M. Wt: 288.8
InChI Key:
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Description

Tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H21ClN4O2 and its molecular weight is 288.8. The purity is usually 95.
BenchChem offers high-quality tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride involves the condensation of tert-butyl 3-amino-1,2,4-triazole-5-carboxylate with 2-chloroacetyl chloride, followed by cyclization with hydrazine hydrate and subsequent reaction with ethyl chloroformate to form the desired product.", "Starting Materials": [ "tert-butyl 3-amino-1,2,4-triazole-5-carboxylate", "2-chloroacetyl chloride", "hydrazine hydrate", "ethyl chloroformate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of tert-butyl 3-amino-1,2,4-triazole-5-carboxylate with 2-chloroacetyl chloride in the presence of triethylamine and dichloromethane to form tert-butyl 3-(2-chloroacetyl)-1,2,4-triazole-5-carboxylate.", "Step 2: Cyclization of tert-butyl 3-(2-chloroacetyl)-1,2,4-triazole-5-carboxylate with hydrazine hydrate in the presence of ethanol to form tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate.", "Step 3: Reaction of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate with ethyl chloroformate in the presence of triethylamine and dichloromethane to form tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate ethyl ester.", "Step 4: Hydrolysis of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate ethyl ester with hydrochloric acid in the presence of water to form tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylic acid.", "Step 5: Neutralization of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylic acid with sodium hydroxide in the presence of water to form tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate.", "Step 6: Formation of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride by reaction of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate with hydrochloric acid in the presence of diethyl ether." ] }

CAS RN

2613383-79-0

Molecular Formula

C12H21ClN4O2

Molecular Weight

288.8

Purity

95

Origin of Product

United States

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